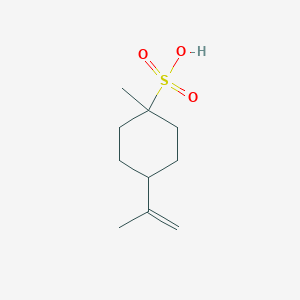
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid is an organic compound with a unique structure that includes a cyclohexane ring substituted with a methyl group, a prop-1-en-2-yl group, and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through the hydrogenation of benzene or other aromatic compounds.
Introduction of the Methyl and Prop-1-en-2-yl Groups: These groups can be introduced through alkylation reactions. For example, the methyl group can be added using methyl iodide and a strong base, while the prop-1-en-2-yl group can be introduced using propene and a suitable catalyst.
Sulfonation: The final step involves the introduction of the sulfonic acid group through sulfonation. This can be achieved by reacting the compound with sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a catalyst or reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, which can influence the compound’s reactivity and biological activity. The cyclohexane ring and its substituents can also affect the compound’s overall conformation and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-(prop-1-en-2-yl)cyclohexane: Lacks the sulfonic acid group, resulting in different chemical and biological properties.
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1,2-diol: Contains additional hydroxyl groups, which can alter its reactivity and solubility.
Limonene: A naturally occurring compound with a similar structure but different functional groups.
Uniqueness
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility in water and its ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
805184-60-5 |
|---|---|
Formule moléculaire |
C10H18O3S |
Poids moléculaire |
218.32 g/mol |
Nom IUPAC |
1-methyl-4-prop-1-en-2-ylcyclohexane-1-sulfonic acid |
InChI |
InChI=1S/C10H18O3S/c1-8(2)9-4-6-10(3,7-5-9)14(11,12)13/h9H,1,4-7H2,2-3H3,(H,11,12,13) |
Clé InChI |
CSFBNFNTRWHUIX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CCC(CC1)(C)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


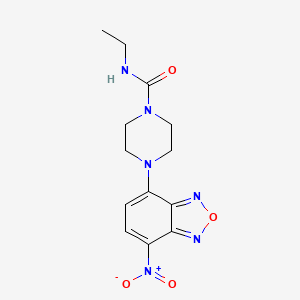
![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)
![Phosphonic acid, [(hydroxyamino)(4-nitrophenyl)methyl]-, dimethyl ester](/img/structure/B12517003.png)

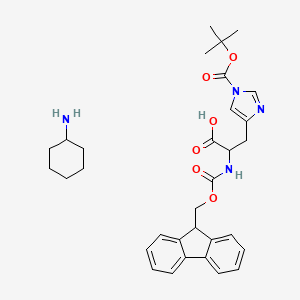
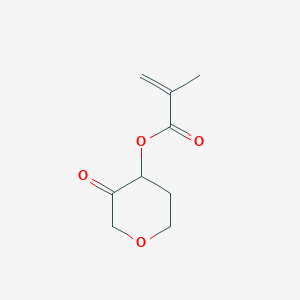
![2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium](/img/structure/B12517034.png)
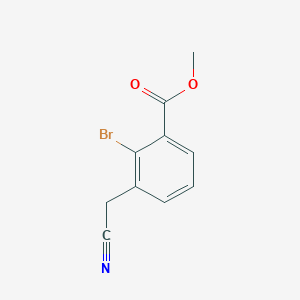
![2,5-Dithiabicyclo[2.2.0]hexane](/img/structure/B12517044.png)
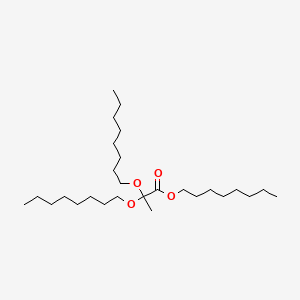

boranyl](/img/structure/B12517058.png)
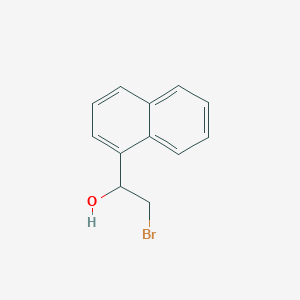
![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
